molecular formula C6H6N2O3 B1666537 Acipimox CAS No. 51037-30-0

Acipimox

Numéro de catalogue B1666537
Numéro CAS: 51037-30-0
Poids moléculaire: 154.12 g/mol
Clé InChI: DJQOOSBJCLSSEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects . It reduces triglyceride levels and increases HDL cholesterol .


Molecular Structure Analysis

The molecular structure of Acipimox is C6H6N2O3 . It has a molecular weight of 154.12 .


Chemical Reactions Analysis

Acipimox is not known to undergo significant metabolism . It inhibits the production of triglycerides by the liver and the secretion of VLDL, leading indirectly to a modest reduction in LDL and increase in HDL .


Physical And Chemical Properties Analysis

Acipimox has a molecular weight of 154.12 and a chemical formula of C6H6N2O3 . It is not bound to blood plasma proteins and is not metabolized .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Endocrinology and Metabolism .

Summary of the Application

Acipimox is a nicotinic acid derivative that has been shown to have a direct effect on muscle mitochondrial function in humans . It is used as an NAD+ precursor to increase oxidative phosphorylation and improve metabolic health .

Methods of Application

In a multicenter randomized crossover trial, 21 patients with type 2 diabetes were given either placebo or acipimox 250 mg three times daily for 2 weeks .

Results or Outcomes

Despite elevated plasma NEFA levels due to a previously described rebound effect, ex vivo mitochondrial respiration in skeletal muscle increased . Acipimox treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, which may indicate activation of the mitochondrial unfolded protein response .

Application in Mitochondrial Myopathy Research

Specific Scientific Field

This application falls under the field of Neurometabolic Disorders and Myopathy Research .

Summary of the Application

Acipimox is being studied for its potential efficacy in treating mitochondrial myopathy, a type of neurometabolic disorder .

Methods of Application

The AIMM trial is a single-center, double-blind, placebo-controlled, adaptive designed trial, evaluating the efficacy of 12 weeks’ administration of acipimox on skeletal muscle ATP content in patients with mitochondrial myopathy .

Results or Outcomes

The results of this study are not yet available as the trial is ongoing .

Application in Pharmacokinetic Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Drug Metabolism .

Summary of the Application

Acipimox is being studied for its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate .

Methods of Application

The study involved the use of a LC–MS/MS method to quantify acipimox in rat plasma and tissue homogenate . The method was then successfully applied in a pharmacokinetic comparison between normoxic and hypoxic rats .

Results or Outcomes

The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .

Application in Cardiovascular Health Research

Specific Scientific Field

This application falls under the field of Cardiovascular Health and Smoking Cessation .

Summary of the Application

Acipimox is being studied for its potential effects on cardiovascular health in the context of smoking and e-cigarette vaping .

Methods of Application

The specific methods of application in this research are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this research are not detailed in the available resources .

Application in Sarcopenia Research

Specific Scientific Field

This application falls under the field of Geriatric Medicine and Sarcopenia Research .

Summary of the Application

Acipimox is being studied for its potential efficacy in improving muscle function and treating sarcopenia, a muscle disease common in older adults .

Methods of Application

The specific methods of application in this research are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this research are not detailed in the available resources .

Application in Hypoxia Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Hypoxia Research .

Summary of the Application

Acipimox is being studied for its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate .

Methods of Application

The study involved the use of a LC–MS/MS method to quantify acipimox in rat plasma and tissue homogenate . The method was then successfully applied in a pharmacokinetic comparison between normoxic and hypoxic rats .

Results or Outcomes

The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .

Safety And Hazards

Acipimox can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and adequate ventilation are recommended when handling Acipimox .

Orientations Futures

Acipimox has been studied for its effects on mitochondrial myopathy and cardiac dysfunction induced by electronic cigarettes . These studies suggest potential new applications for Acipimox in treating these conditions.

Propriétés

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046202
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acipimox

CAS RN

51037-30-0
Record name Acipimox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51037-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACIPIMOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acipimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIPIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acipimox
Reactant of Route 2
Reactant of Route 2
Acipimox
Reactant of Route 3
Reactant of Route 3
Acipimox
Reactant of Route 4
Acipimox
Reactant of Route 5
Acipimox
Reactant of Route 6
Acipimox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.